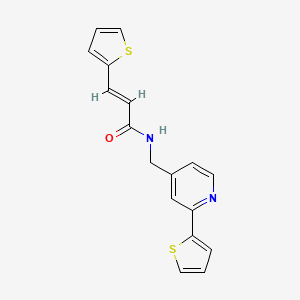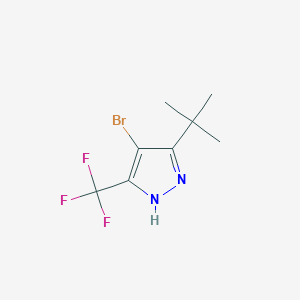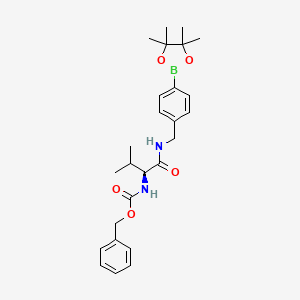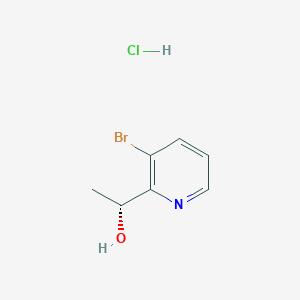
(E)-3-(thiophène-2-yl)-N-((2-(thiophène-2-yl)pyridin-4-yl)méthyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is an organic compound that features a thiophene ring and a pyridine ring connected through an acrylamide linkage
Applications De Recherche Scientifique
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of thiophene-2-carboxaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the corresponding amine.
Coupling with Pyridine Derivative: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Formation of the (E)-Acrylamide: The final step involves the reaction of the coupled product with acryloyl chloride under basic conditions to form the (E)-acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
Mécanisme D'action
The mechanism of action of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide depends on its application:
In Materials Science: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-di(pyridin-4-yl)thiophene: Similar in structure but lacks the acrylamide linkage.
2,4,6-tris(4-pyridyl)pyridine: Contains multiple pyridine rings but no thiophene rings.
Uniqueness
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is unique due to its combination of thiophene and pyridine rings connected through an acrylamide linkage, which imparts distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific electronic characteristics and reactivity.
Propriétés
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQJWHJNHKQNQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)

![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2524410.png)



![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one](/img/structure/B2524416.png)
![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)


![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524427.png)


![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)
